molecular formula C11H20O B1265637 6-tert-Butyl-1-oxaspiro[2.5]octane CAS No. 2815-45-4

6-tert-Butyl-1-oxaspiro[2.5]octane

Cat. No.: B1265637
CAS No.: 2815-45-4
M. Wt: 168.28 g/mol
InChI Key: MTVKBMPEWYZOIM-UHFFFAOYSA-N
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Description

6-tert-Butyl-1-oxaspiro[2.5]octane is an organic compound with the molecular formula C11H20O. It is a member of the oxaspiro compounds, characterized by a spiro-connected oxirane ring and a cyclohexane ring substituted with a tert-butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-tert-Butyl-1-oxaspiro[2.5]octane can be synthesized through the epoxidation of 4-tert-butylcyclohexene. The reaction typically involves the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), as the oxidizing agent. The reaction is carried out in an inert solvent, such as dichloromethane, at low temperatures to ensure the selective formation of the epoxide .

Industrial Production Methods

Industrial production of 4-tert-butylcyclohexylidene oxide may involve the hydrogenation of 4-tert-butylphenol in the presence of a rhodium catalyst and a compound selected from hydrogen chloride, perchloric acid, or sulfuric acid. This method yields 4-tert-butylcyclohexanol, which can then be converted to the desired epoxide through further chemical reactions .

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-1-oxaspiro[2.5]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-tert-butylcyclohexylidene oxide involves its interaction with various molecular targets and pathways. For instance, in its antidepressant-like effects, the compound modulates serotonergic and nitrergic systems, affecting monoamine oxidase (MAO)-A and Na+, K±ATPase activities in the prefrontal cortex of mice . This modulation leads to changes in neurotransmitter levels and neuronal activity, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-tert-Butyl-1-oxaspiro[2Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-tert-butyl-1-oxaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-10(2,3)9-4-6-11(7-5-9)8-12-11/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVKBMPEWYZOIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2(CC1)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182420
Record name 4-tert-Butylcyclohexylidene oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2815-45-4
Record name 4-tert-Butylcyclohexylidene oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002815454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2815-45-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115514
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-tert-Butylcyclohexylidene oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-TERT-BUTYLCYCLOHEXYLIDENE OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1HX3MQ5KX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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